

# The Discovery and First Identification of Cerium-141: A Technical Retrospective

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## Compound of Interest

Compound Name: Cerium-141

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## Abstract

This technical guide provides a detailed account of the discovery and initial identification of the radioisotope **Cerium-141**. First identified in 1948 by M. L. Pool and N. L. Krisberg, the discovery of **Cerium-141** was a product of the burgeoning field of nuclear physics in the post-World War II era. This document outlines the experimental methodologies likely employed in its production and characterization, based on contemporaneous publications and the established techniques of the time. Key quantitative data, including the initially determined half-life and decay characteristics, are presented. Furthermore, this guide includes conceptual diagrams illustrating the experimental workflow and the logical process of the discovery, designed for researchers, scientists, and professionals in drug development who require a foundational understanding of the historical context and technical underpinnings of radionuclide identification.

## Introduction

The late 1940s marked a period of intense investigation into the products of nuclear fission and artificially induced radioactivity. The development of particle accelerators, such as the cyclotron, provided the means to create a host of new, unstable isotopes. It was within this scientific milieu that **Cerium-141** ( $^{141}\text{Ce}$ ), a beta- and gamma-emitting radionuclide, was first

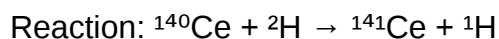
identified. This guide reconstructs the pioneering work of Pool and Krisberg, offering a technical overview of the methods and data that led to the confirmation of this new cerium isotope.

## Production of Cerium-141

The initial production of **Cerium-141** for its identification was achieved through charged-particle bombardment of stable cerium isotopes. The primary method employed was the deuteron bombardment of natural cerium targets.

## Nuclear Reaction

The most probable reaction for the production of **Cerium-141** in the experiments conducted by Pool and Krisberg was the (d,p) reaction on the stable isotope Cerium-140 ( $^{140}\text{Ce}$ ), which has a natural abundance of 88.48%.



This reaction involves a deuteron ( $^2\text{H}$ ) stripping a neutron into the  $^{140}\text{Ce}$  nucleus, thereby transmuting it into  $^{141}\text{Ce}$  and ejecting a proton ( $^1\text{H}$ ).

## Experimental Apparatus: The Cyclotron

The production of  $^{141}\text{Ce}$  was likely carried out using a cyclotron, a type of particle accelerator that was prevalent in nuclear physics research at the time. Contemporaneous research by the same authors on the neighboring isotope Praseodymium-143 utilized the Ohio State 42-inch cyclotron with 10 MeV deuterons, strongly suggesting a similar setup for the production of **Cerium-141**.<sup>[1]</sup>

## Experimental Protocols

The identification of a new radioactive isotope in the 1940s involved a multi-step process encompassing target bombardment, chemical separation of the element of interest, and the measurement of its characteristic radioactive decay.

## Target Preparation and Bombardment

- **Target Material:** A sample of natural cerium, likely in the form of a metal foil or a stable cerium compound, would have been prepared as the target.

- **Irradiation:** The cerium target was placed in the path of the deuteron beam of the cyclotron. The duration of the bombardment would have been calculated to produce a sufficient quantity of  $^{141}\text{Ce}$  for subsequent analysis.

## Radiochemical Separation

Following irradiation, the cerium target would contain a mixture of unreacted stable cerium isotopes, the newly produced  $^{141}\text{Ce}$ , and potentially other radioisotopes from competing nuclear reactions or impurities in the target. A crucial step was the radiochemical separation to isolate the cerium fraction.

- **Dissolution:** The irradiated cerium target was dissolved in a suitable acid, such as nitric acid or hydrochloric acid.
- **Precipitation:** Cerium was then selectively precipitated from the solution. A common method involves the precipitation of cerium(III) oxalate ( $\text{Ce}_2(\text{C}_2\text{O}_4)_3$ ) or cerium(IV) hydroxide ( $\text{Ce}(\text{OH})_4$ ). This step would serve to separate cerium from other elements that might have been present as impurities or transmutation products.
- **Purification:** The precipitate would be washed and re-dissolved, and the precipitation process potentially repeated to ensure the purity of the cerium sample.

## Radioactivity Measurement and Characterization

The definitive identification of  $^{141}\text{Ce}$  relied on the measurement of its unique radioactive decay properties.

- **Instrumentation:** The primary instrument for activity and absorption measurements at the time was the Wulf unifilar electrometer.<sup>[1]</sup> This device measures the rate of discharge of a capacitor caused by the ionizing radiation, providing a measure of the radioactivity of the sample.
- **Half-Life Determination:** The activity of the purified cerium sample was measured at regular intervals over a period of several weeks. The logarithm of the activity was then plotted against time. A straight-line plot would indicate the presence of a single radioisotope, and the slope of this line would be used to calculate the half-life.

- Beta and Gamma Ray Analysis:
  - Beta Spectroscopy: The energy of the beta particles emitted by  $^{141}\text{Ce}$  was likely analyzed using a magnetic beta-ray spectrometer. This instrument uses a magnetic field to bend the path of the beta particles, with the radius of curvature being dependent on their energy.
  - Gamma Ray Detection: Gamma rays were likely detected using absorption methods, where the attenuation of the radiation through materials of known thickness (like lead or aluminum) was measured to estimate their energy.

## Quantitative Data from the First Identification

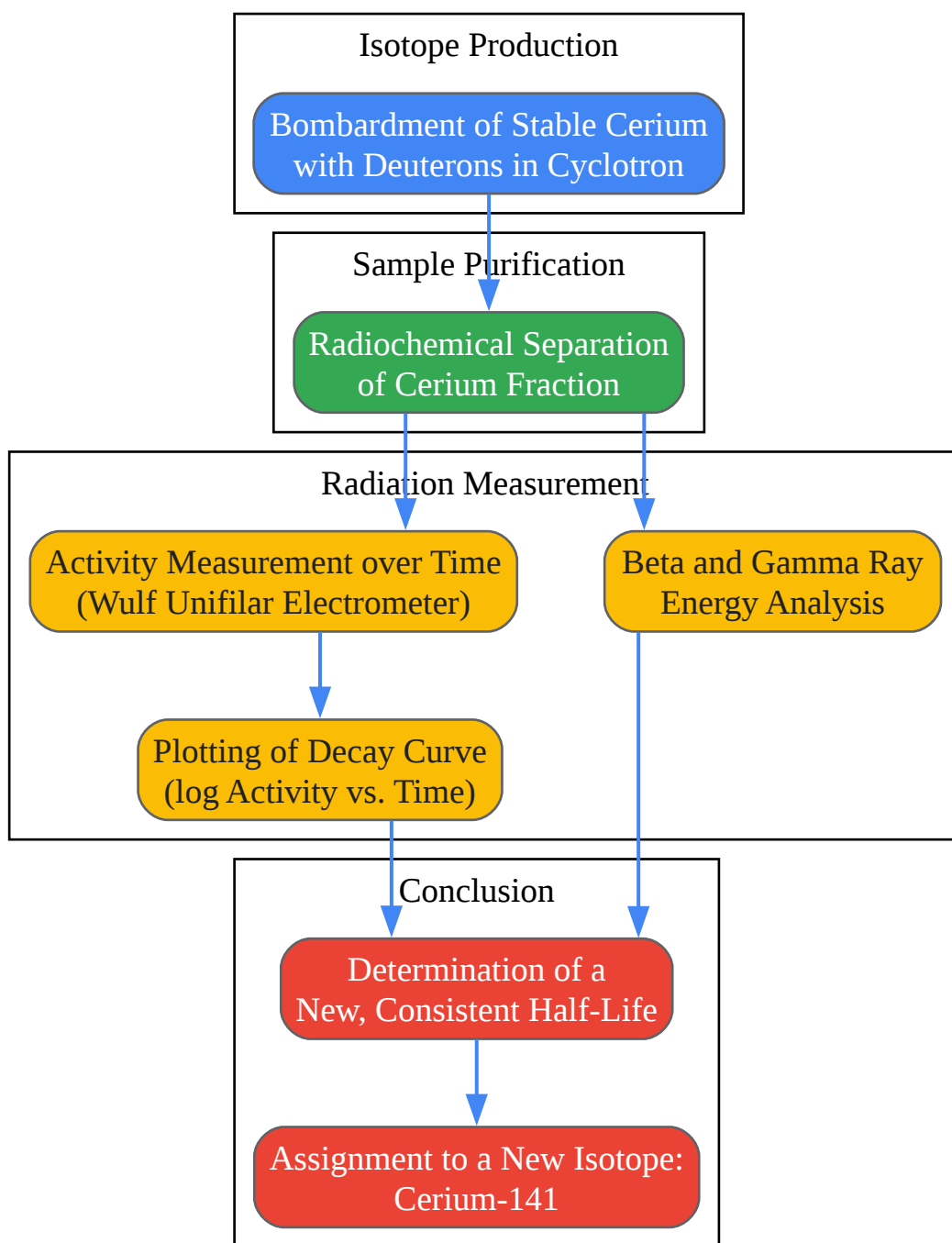
The initial publication by Pool and Krisberg provided key quantitative data that characterized **Cerium-141**.

Parameter	Reported Value (1948)
Half-Life	$30.6 \pm 0.7$ days
Beta Decay Energy	Not explicitly detailed in the initial announcement
Gamma Ray Energy	Not explicitly detailed in the initial announcement

Note: Subsequent, more precise measurements by other researchers shortly after the initial discovery provided more detailed decay characteristics. For instance, a 1950 paper reported two beta groups with maximum energies of  $574 \pm 3$  keV and  $432 \pm 2$  keV, and a single gamma ray with an energy of  $144.9 \pm 0.7$  keV.

## Logical Framework for Identification

The identification of a new radioisotope followed a rigorous logical progression to exclude other possibilities.

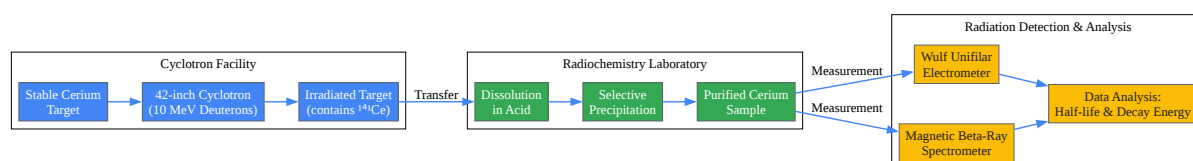


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Caption: Logical workflow for the discovery and identification of **Cerium-141**.

## Experimental Workflow Diagram

The following diagram illustrates the likely experimental workflow from target preparation to the final characterization of **Cerium-141**.



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Caption: Inferred experimental workflow for the production and analysis of **Cerium-141**.

## Conclusion

The discovery of **Cerium-141** by Pool and Krisberg in 1948 was a testament to the experimental capabilities and scientific rigor of the era. By employing charged-particle acceleration, meticulous radiochemical separation, and precise radioactivity measurements, they were able to isolate and characterize this previously unknown isotope. This foundational work paved the way for a more complete understanding of the nuclear chart and the properties of fission products, knowledge that remains critical in fields ranging from nuclear medicine to environmental science. The methodologies, though now largely superseded by more advanced techniques, represent a cornerstone in the history of nuclear science.

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## References

- 1. [arxiv.org](https://arxiv.org) [[arxiv.org](https://arxiv.org)]
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